molecular formula C21H14O5 B5760193 6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate

6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate

Cat. No. B5760193
M. Wt: 346.3 g/mol
InChI Key: XFRDFFFYCMIRQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate, also known as apigenin-7-methoxy-3-benzoate, is a flavonoid compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-viral properties.

Scientific Research Applications

6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, anti-cancer, and anti-viral properties. Studies have shown that this compound can inhibit the growth of various cancer cells, including breast, colon, and prostate cancer cells. It has also been found to possess anti-inflammatory properties and can reduce inflammation in various tissues and organs.

Mechanism of Action

The mechanism of action of 6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to possess antioxidant properties and can scavenge free radicals that can damage cells and tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate in lab experiments is its wide range of biological activities. This compound has been found to possess anti-inflammatory, antioxidant, anti-cancer, and anti-viral properties, making it a versatile compound for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the research on 6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and viral infections. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand how it exerts its biological effects.

Synthesis Methods

The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate can be achieved through several methods. One of the most commonly used methods involves the condensation of 3-methoxybenzoic acid with apigenin in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then esterified with benzoic acid to yield 6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate.

properties

IUPAC Name

(6-oxobenzo[c]chromen-3-yl) 3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O5/c1-24-14-6-4-5-13(11-14)20(22)25-15-9-10-17-16-7-2-3-8-18(16)21(23)26-19(17)12-15/h2-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRDFFFYCMIRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-oxo-6H-benzo[c]chromen-3-yl 3-methoxybenzoate

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